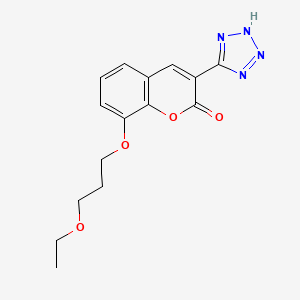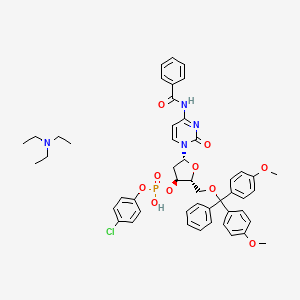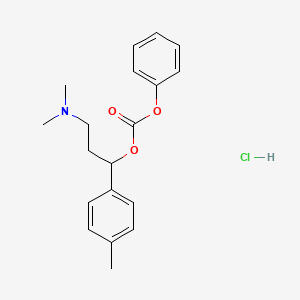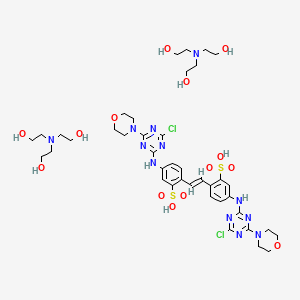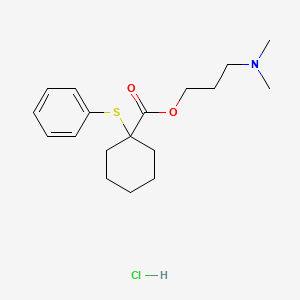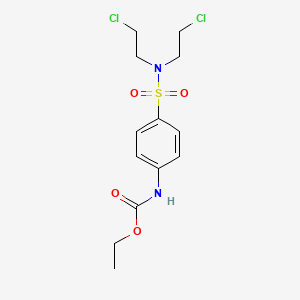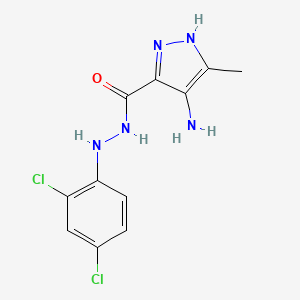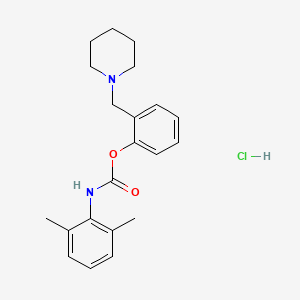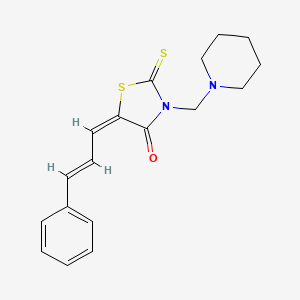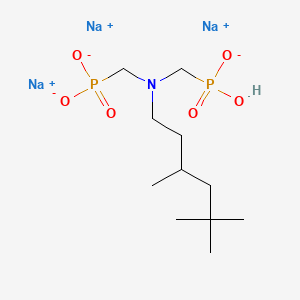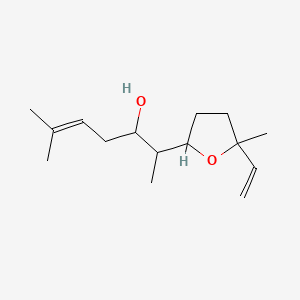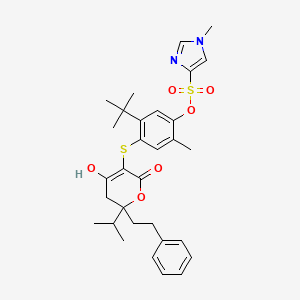
(+-)-1H-Imidazole-4-sulfonic acid, 1-methyl-, 4-((5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1H-Imidazole-4-sulfonic acid, 1-methyl-, 4-((5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is a complex organic compound. Compounds of this nature often have significant roles in various fields such as medicinal chemistry, organic synthesis, and materials science due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the imidazole ring, sulfonation, esterification, and the introduction of various functional groups. Each step requires specific reagents and conditions, such as:
Imidazole ring formation: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Sulfonation: This step might involve the use of sulfur trioxide or chlorosulfonic acid.
Esterification: This can be carried out using carboxylic acids and alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and thioether groups.
Reduction: Reduction reactions could target the sulfonic acid group or the imidazole ring.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the imidazole moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They can also serve as ligands in coordination chemistry.
Biology
In biological research, these compounds might be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal applications could include the development of new drugs, particularly if the compound exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In industry, these compounds might be used in the production of specialty chemicals, polymers, or as additives in various formulations.
Mechanism of Action
The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, is known to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-sulfonic acid derivatives: These compounds share the imidazole and sulfonic acid functional groups.
Phenyl esters: Compounds with similar ester linkages and aromatic rings.
Uniqueness
The uniqueness of (±)-1H-Imidazole-4-sulfonic acid, 1-methyl-, 4-((5,6-dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester lies in its complex structure, which combines multiple functional groups and rings, potentially leading to unique reactivity and biological activity.
Properties
CAS No. |
263842-96-2 |
|---|---|
Molecular Formula |
C31H38N2O6S2 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 1-methylimidazole-4-sulfonate |
InChI |
InChI=1S/C31H38N2O6S2/c1-20(2)31(14-13-22-11-9-8-10-12-22)17-24(34)28(29(35)38-31)40-26-15-21(3)25(16-23(26)30(4,5)6)39-41(36,37)27-18-33(7)19-32-27/h8-12,15-16,18-20,34H,13-14,17H2,1-7H3 |
InChI Key |
HJEVIGQXQGBBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CN(C=N2)C)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



